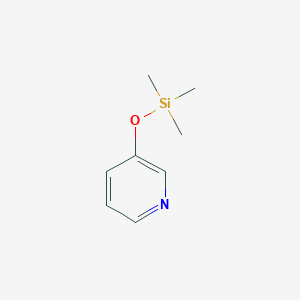

3-Trimethylsilyloxypyridine

Beschreibung

3-Trimethylsilyloxypyridine is a pyridine derivative featuring a trimethylsilyloxy (-OSi(CH₃)₃) group at the 3-position of the aromatic ring. This compound is primarily utilized in organic synthesis as a protective group for hydroxyl functionalities or as an intermediate in catalytic reactions. The trimethylsilyl (TMS) group enhances steric bulk and modifies electronic properties, making the compound valuable in regioselective transformations.

Eigenschaften

CAS-Nummer |

41571-88-4 |

|---|---|

Molekularformel |

C8H13NOSi |

Molekulargewicht |

167.28 g/mol |

IUPAC-Name |

trimethyl(pyridin-3-yloxy)silane |

InChI |

InChI=1S/C8H13NOSi/c1-11(2,3)10-8-5-4-6-9-7-8/h4-7H,1-3H3 |

InChI-Schlüssel |

KFFLURFUDWDCFK-UHFFFAOYSA-N |

Kanonische SMILES |

C[Si](C)(C)OC1=CN=CC=C1 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares 3-trimethylsilyloxypyridine with structurally related compounds, highlighting molecular formulas, substituent effects, and applications.

Electronic and Steric Effects

Trimethylsilyl vs. Trifluoromethyl Groups :

- The TMS group is electron-donating via σ-π conjugation, reducing pyridine’s electrophilicity. In contrast, trifluoromethyl (CF₃) groups (e.g., in 3-methoxy-4-(trifluoromethyl)pyridine ) are strongly electron-withdrawing , enhancing reactivity toward nucleophiles.

- Steric Bulk : TMS-substituted derivatives exhibit greater steric hindrance, influencing regioselectivity in reactions like Suzuki-Miyaura couplings.

Substituent Position :

- 3-Position : Substituents here (e.g., TMS-oxy or TMS-ethynyl) exert meta-directing effects, altering reaction pathways compared to para-substituted analogs.

- 4-Position : Methoxy or chloro groups at this position (e.g., 4-methoxy-3-TMS-pyridine ) modulate resonance stabilization, affecting acidity and coordination properties.

Research Findings and Trends

- Synthetic Flexibility : TMS-functionalized pyridines are increasingly used in flow chemistry and high-throughput screening due to their stability and modularity .

- Comparative Stability : TMS-oxy derivatives exhibit superior hydrolytic stability compared to tert-butyldimethylsilyl (TBS) analogs, though they are less stable than triisopropylsilyl (TIPS) variants.

- Emerging Analogs : Recent work explores unsymmetrical pyridines with mixed substituents (e.g., dimethoxymethyl and TMS-ethynyl ), enabling tailored electronic profiles for catalysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.